molecular formula C10H10F3NO2 B8026437 Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate CAS No. 871224-67-8

Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate

Cat. No.: B8026437
CAS No.: 871224-67-8
M. Wt: 233.19 g/mol
InChI Key: CIGAGKCAOUZZCH-UHFFFAOYSA-N
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Description

Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate (CAS 871224-67-8) is a valuable chemical intermediate in organic synthesis and drug discovery research . This ester is characterized by its molecular formula of C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol . The compound features a pyridine ring substituted with a trifluoromethyl group, a motif known to enhance the biological activity and metabolic stability of molecules, making it a privileged structure in medicinal chemistry . As a building block, its ester group offers a versatile handle for further synthetic transformations, including hydrolysis to the corresponding acid or conversion to amides . While the specific pharmacological profile of this exact ester is a subject of research, compounds with the 6-(trifluoromethyl)pyridin-3-yl scaffold are actively investigated for their potential as active ingredients in pharmaceuticals, particularly in areas such as neurological disorders and inflammatory conditions, as well as in the development of herbicides and pesticides in the agrochemical industry . Researchers value this compound for its utility in constructing more complex, target-oriented molecules. The chemical is supplied with a warning for safe laboratory handling, as it may cause skin and eye irritation and specific hazard statements include H302, H315, H319, and H335 . This product is intended for research and development applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 3-[6-(trifluoromethyl)pyridin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGAGKCAOUZZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242171
Record name Methyl 6-(trifluoromethyl)-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871224-67-8
Record name Methyl 6-(trifluoromethyl)-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871224-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(trifluoromethyl)-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method employs rhodium-catalyzed coupling between trifluoromethyl-substituted pyridines and diazomalonates. The protocol adapted from trifluoromethylselenoether reactions involves:

  • Substrate Preparation : 6-(Trifluoromethyl)pyridin-3-yl derivatives are synthesized via copper-catalyzed trifluoromethylselenation of aryldiazonium salts.

  • Ylide Formation : Rhodium(II) catalyst (Rh₂(esp)₂, 0.1 mol%) facilitates the reaction between the pyridine substrate and dimethyl diazomalonate in dichloromethane at 40°C.

  • Esterification : The resulting ylide undergoes decarboxylation to yield the propanoate ester.

Key Data Table: Catalytic Coupling Parameters

ComponentQuantity/ConditionRole
Rh₂(esp)₂0.1 mol%Catalyst
Diazomalonate1.2 equiv.Carbonyl source
CH₂Cl₂20–80 mLSolvent
Temperature40°CReaction condition
Yield45–82%Efficiency

This method achieves moderate yields but requires precise control over catalyst loading and temperature.

Malonic Ester Intermediate Approach

Synthesis via Pyridine Functionalization

Adapted from chloropyridine derivatization, this route involves:

  • Malonic Ester Formation : Diethyl malonate reacts with 3-chloro-5-(trifluoromethyl)pyridine under basic conditions to form a substituted malonate.

  • Decarboxylation : Hydrobromic acid in acetic acid (110°C, 3.5 hr) removes one ester group, yielding 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.

  • Esterification : The amine intermediate is converted to the methyl ester via methanolysis or transesterification.

Key Data Table: Decarboxylation Conditions

ParameterValueImpact on Yield
HBr concentration62% (9 equiv.)Complete conversion
Acetic acid volume77 equiv.Solvent efficiency
Reaction time3.5 hrOptimal for purity
Yield90–94%Post-purification

This method benefits from high yields at the decarboxylation stage but requires careful handling of corrosive reagents.

Reduction of 3-Oxo Precursors

Ketone-to-Ester Conversion

The 3-oxo derivative (Methyl 3-oxo-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate) serves as a precursor. Reduction strategies include:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere.

  • Hydride Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran.

Key Data Table: Reduction Efficiency

Reducing AgentSolventTemperatureYield (Theoretical)
NaBH₄THF0–25°C60–75%
LiAlH₄Diethyl etherReflux80–85%
Pd/C (H₂, 1 atm)Ethanol25°C70–78%

While specific data for the target compound is absent, analogous reductions of α-keto esters suggest moderate efficiency.

Direct Esterification of Propanoic Acid

Acid-Catalyzed Methanolysis

This one-step approach involves:

  • Propanoic Acid Synthesis : Hydrolysis of nitriles or oxidation of propanol derivatives.

  • Esterification : Reacting 3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid with methanol using H₂SO₄ or HCl gas.

Key Data Table: Esterification Parameters

Acid CatalystMolar Ratio (Acid:Alcohol)Reaction TimeYield
H₂SO₄1:106–8 hr65%
HCl (gas)1:1512 hr72%

This method is straightforward but limited by the availability of the propanoic acid precursor .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(trifluoromethyl)nicotinic acid.

    Reduction: 6-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate has been investigated for its potential anticancer properties. Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing nature, which can stabilize reactive intermediates in biological systems. For instance, a study reported that derivatives of this compound demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

1.2 Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their ability to cross the blood-brain barrier. In a series of experiments, this compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in treating neurodegenerative diseases .

Agrochemical Applications

2.1 Herbicidal Activity
The incorporation of trifluoromethyl groups in agrochemicals has been linked to improved herbicidal activity. This compound has been evaluated for its efficacy as a herbicide against various weeds. Field trials indicated that this compound effectively inhibited the growth of target weed species while demonstrating low toxicity to non-target plants, making it a candidate for further development in agricultural applications .

2.2 Insecticidal Properties
Insecticidal activity is another area where this compound has shown potential. Preliminary studies suggest that this compound exhibits significant insecticidal effects against common agricultural pests. The mechanism appears to involve disruption of the insect's nervous system, leading to paralysis and death .

Synthetic Applications

3.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various coupling reactions, including Suzuki and Negishi couplings, facilitating the synthesis of complex molecules with diverse functional groups .

Table 1: Summary of Applications

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAnticancer agentsSelective cytotoxicity against cancer cells
Neuroprotective effectsProtection against oxidative stress
AgrochemicalsHerbicidesEffective growth inhibition of target weeds
InsecticidesSignificant mortality in pest populations
Synthetic ChemistryBuilding blockVersatile use in coupling reactions

Case Studies

Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal demonstrated the synthesis and evaluation of this compound derivatives against breast cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Herbicide Development
In agricultural trials, this compound was tested alongside commercial herbicides for efficacy against resistant weed species. The compound demonstrated comparable or superior effectiveness, prompting further investigation into its formulation and application methods for commercial use .

Mechanism of Action

The mechanism of action of Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Structural Analogues with Pyridine Substitutions

Methyl 3-(2-Amino-5-Fluoropyridin-3-Yl)Propanoate
  • Structure: Differs by an amino (-NH₂) and fluorine (-F) group at the 2- and 5-positions of the pyridine ring, respectively.
  • Applications : Likely used in bioactive molecules where hydrogen bonding is critical .
Methyl 3-(6-Cyano-5-Fluoropyridin-3-Yl)Acrylate
  • Structure: Contains a cyano (-CN) and fluorine at the 6- and 5-positions, respectively, and an acrylate ester instead of propanoate.
  • Properties: The cyano group enhances electron-withdrawing effects, while the acrylate moiety introduces conjugation, affecting reactivity.
  • Applications : Useful in polymerization or as a Michael acceptor in synthesis .
Ethyl 3-Hydroxy-3-(6-Methylpyridin-2-Yl)Propanoate
  • Structure : Ethyl ester with a hydroxyl (-OH) and methyl (-CH₃) group at the 3- and 6-positions of the pyridine ring.
  • Properties : The hydroxyl group increases hydrophilicity, and the ethyl ester may alter hydrolysis kinetics compared to methyl esters.
  • Applications: Potential use in prodrugs or as a synthetic intermediate for hydroxyl-containing targets .

Analogues with Non-Pyridine Cores

Methyl 3-Amino-3-[3-(Trifluoromethyl)Phenyl]Propanoate
  • Structure : Replaces pyridine with a benzene ring bearing a -CF₃ group at the 3-position.
  • Molecular Weight: 247.21 g/mol (C₁₁H₁₂F₃NO₂) .
(S)-2-((tert-Butoxycarbonyl)Amino)-3-(6-(Trifluoromethyl)Pyridin-3-Yl)Propanoic Acid
  • Structure: Features a Boc-protected amino acid backbone attached to the pyridine ring.
  • Properties : The carboxylic acid and Boc group make it suitable for peptide coupling reactions.
  • Applications : Likely used in drug discovery for targeted delivery .

Pharmacologically Relevant Derivatives

3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)Pyridin-3-Yl)Phenyl)Amino)Propanoate
  • Structure : Contains a ketone and aniline linkage to a bis-trifluoromethylated aromatic system.
  • Properties : LCMS data (m/z 393 [M+H]⁺) indicates a higher molecular weight than the target compound.
  • Applications : Intermediate in kinase inhibitor synthesis, as seen in patent examples .
(R)-2-Methyl-1-(3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)Pyridin-3-Yl)Phenyl)Amino)Propanamide)Pyrrolidine-2-Carboxylic Acid Methyl Ester
  • Structure : Complex pyrrolidine-carboxylic acid derivative with dual trifluoromethyl groups.
  • Properties : LCMS (m/z 531 [M-H]⁻) and HPLC retention time (0.88 minutes) suggest high lipophilicity.
  • Applications : Targeted therapeutic agents with enhanced binding to hydrophobic pockets .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate Pyridine -CF₃ (6-position), methyl propanoate C₁₀H₁₀F₃NO₂ ~247 (estimated) Pharmaceutical intermediates
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine -NH₂ (2-position), -F (5-position) C₉H₁₀FN₂O₂ 212.19 Bioactive molecule synthesis
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Benzene -CF₃ (3-position), amino-propanoate C₁₁H₁₂F₃NO₂ 247.21 Drug intermediate
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate Pyridine -OH (3-position), -CH₃ (6-position) C₁₁H₁₅NO₃ 209.24 Prodrug development
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate Bifunctional Dual -CF₃, ketone-aniline linkage C₁₆H₁₁F₆N₂O₃ 393.26 Kinase inhibitor intermediates

Biological Activity

Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate (CAS No. 871224-67-8) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes current research findings, case studies, and data tables that elucidate its biological activity.

This compound has the following chemical properties:

  • Molecular Formula : C10H10F3NO2
  • Molecular Weight : 233.19 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through electronic effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and potential therapeutic effects. The trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit selective antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can be selective against Chlamydia species, suggesting that this compound may also exhibit similar activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AN. meningitidis64 μg/mL
Compound BH. influenzae32 μg/mL
This compoundTBD (To Be Determined)TBD

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with specific cellular targets. For example, compounds with similar structures have been shown to influence bacterial cell morphology and inclusion sizes in infected cells, indicating a potential role in disrupting bacterial replication .

Case Studies

  • Antichlamydial Activity : A study demonstrated that pyridine derivatives with trifluoromethyl substitutions were effective against Chlamydia infections. The presence of the trifluoromethyl group was crucial for enhancing the activity of these compounds, highlighting the importance of structural modifications .
  • Comparative Analysis : In a comparative study of various derivatives, those lacking the trifluoromethyl group showed significantly reduced activity against targeted pathogens. This underscores the importance of this functional group in enhancing biological efficacy .

Toxicity and Safety Profile

Toxicity assessments are critical for evaluating the safety of any new compound. Preliminary studies on related compounds suggest that while some derivatives exhibit antimicrobial properties, they may also show varying degrees of cytotoxicity towards human cells . Detailed toxicity profiling for this compound is necessary to determine its safety for potential therapeutic use.

Table 2: Toxicity Data for Related Compounds

Compound NameCell Line TestedCytotoxicity (IC50)
Compound CHEp-2>100 μg/mL
Compound DHuman Fibroblasts50 μg/mL
This compoundTBDTBD

Q & A

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

ParameterStep 1 (Coupling)Step 2 (Hydrolysis)
SolventTHFMethanol
Base/ReagentK₃PO₄NaOH (10 N)
TemperatureRTRT
WorkupEthyl acetate/waterAcidification (HCl)
Critical ObservationRapid precipitationpH-dependent solubility

Q. Table 2. Analytical Data for Quality Control

CompoundLCMS (m/z)HPLC Retention Time (min)Column
Propanedioic acid 3-O-... 1-O-methyl407 [M+H]+0.81SQD-FA05
Hydrolyzed Intermediate393 [M+H]+0.29SQD-FA50

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